Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate
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Description
Ethyl 4-(allylamino)-6-nitro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C15H15N3O4 and its molecular weight is 301.302. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
One-Step Synthesis : Venkatesan et al. (2010) presented an efficient one-step procedure for synthesizing quinoline-3-carboxylic acid ethyl esters, starting from various substituted o-nitrobenzaldehydes (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).
Cyclization Reactions : Kim et al. (2002) detailed the synthesis of ethyl 3-quinolinecarboxylates using oxidative cyclization reactions (Kim, Chung, & Im, 2002).
Tandem Addition-Elimination-SNAr Reaction : Bunce et al. (2011) explored a method to synthesize ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate, an important structure in several drug compounds (Bunce, Lee, & Grant, 2011).
Potential Applications
Cytotoxic Activity : Deady et al. (2003) studied the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which might suggest potential for quinoline derivatives in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antituberculosis Agents : Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them as antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Corrosion Inhibition : Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines as corrosion inhibitors for copper, indicating potential industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Fluorescent Properties : Trávníček et al. (2014) synthesized Schiff bases derived from quinolinone, examining their fluorescent properties, which could be relevant for imaging applications (Trávníček, Buchtík, & Němec, 2014).
Properties
IUPAC Name |
ethyl 6-nitro-4-(prop-2-enylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-7-16-14-11-8-10(18(20)21)5-6-13(11)17-9-12(14)15(19)22-4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIRFLPRDUWZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC=C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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